Hg-10-102-01

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

HG-10-102-01 est un inhibiteur hautement puissant, sélectif et capable de pénétrer le cerveau de la kinase 2 à répétitions riches en leucine (LRRK2). Il a montré une efficacité significative dans l'inhibition de la LRRK2 sauvage et de ses formes mutantes, en particulier la mutation G2019S, qui est souvent associée à la maladie de Parkinson . Le composé inhibe également la kinase 2 interagissant avec la protéine kinase activée par les mitogènes (MNK2) et la kinase 1 à lignée mixte (MLK1) .

Applications De Recherche Scientifique

HG-10-102-01 has a wide range of scientific research applications, including:

Biology: this compound is used to study the biological functions of LRRK2 and its role in cellular signaling pathways. .

Medicine: The compound is primarily used in Parkinson’s disease research to study the effects of LRRK2 inhibition on disease progression and to develop new therapeutic strategies for treating the disease

Mécanisme D'action

Target of Action

HG-10-102-01 is a highly potent, selective, and brain-penetrable inhibitor . Its primary targets are Leucine-rich repeat kinase 2 (LRRK2) , MNK2 , and MLK1 . LRRK2 is a protein that is associated with Parkinson’s disease . MNK2 and MLK1 are kinases involved in various cellular processes .

Mode of Action

This compound acts as an ATP-competitive inhibitor . It inhibits the kinase activities of its targets by competing with ATP for binding to the ATP-binding site . The IC50 values against wild-type LRRK2 and LRRK2 [G2019S] are 20.3 nM and 3.2 nM respectively . It also inhibits MNK2 and MLK1 with IC50 values of 0.6 μM and 2.1 μM respectively .

Biochemical Pathways

It is known that lrrk2, one of the primary targets of this compound, plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, this compound could potentially affect these processes.

Pharmacokinetics

It is noted that this compound is brain-penetrable , suggesting that it can cross the blood-brain barrier, which is crucial for its potential use in treating neurological disorders like Parkinson’s disease .

Result of Action

This compound substantially inhibits Ser910 and Ser935 phosphorylation of both wild-type LRRK2 and G2019S mutant . This suggests that this compound can modulate the phosphorylation state of LRRK2, which may have downstream effects on LRRK2’s function and the cellular processes it is involved in .

Action Environment

Like all drugs, the action of this compound could potentially be influenced by various factors, including the physiological state of the patient, the presence of other drugs, and specific characteristics of the disease state .

Analyse Biochimique

Biochemical Properties

Hg-10-102-01 plays a crucial role in biochemical reactions by inhibiting LRRK2, a kinase involved in various cellular processes. The compound interacts with enzymes such as mitogen-activated protein kinase-interacting kinase 2 (MNK2) and mixed lineage kinase 1 (MLK1), with IC50 values of 0.6 μM and 2.1 μM, respectively . These interactions result in the inhibition of phosphorylation at specific serine residues (Ser910 and Ser935) in LRRK2, which is essential for its activity .

Cellular Effects

This compound affects various types of cells, including HEK293 cells, mouse Swiss 3T3 cells, and mouse embryonic fibroblast cells. The compound induces a dose-dependent inhibition of Ser910 and Ser935 phosphorylation in both wild-type LRRK2 and the G2019S mutant . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as Ser910 and Ser935, which are critical for LRRK2’s function . Additionally, this compound inhibits MNK2 and MLK1, further affecting cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained inhibitory effects over time. In vitro studies show that the compound can inhibit LRRK2 phosphorylation for up to 90 minutes at concentrations ranging from 0.01 to 3 μM . In vivo studies indicate that a single intraperitoneal injection of this compound can inhibit LRRK2 phosphorylation in the kidney, spleen, and brain of mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In wild-type male C57BL/6 mice, doses ranging from 3 to 100 mg/kg administered intraperitoneally result in dose-dependent inhibition of LRRK2 phosphorylation . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to LRRK2 activity. The compound interacts with enzymes and cofactors that regulate phosphorylation and dephosphorylation processes. This interaction affects metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s brain-penetrable nature allows it to accumulate in the brain, where it exerts its inhibitory effects on LRRK2 . This distribution is crucial for its potential therapeutic applications in neurodegenerative diseases .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with LRRK2 and other target proteins. The compound’s activity is influenced by its localization, as it needs to be in proximity to its targets to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Méthodes De Préparation

La synthèse de HG-10-102-01 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels pour améliorer sa puissance et sa sélectivité. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée en utilisant une série de réactions de condensation impliquant des amines aromatiques et des chloropyrimidines.

Modifications des groupes fonctionnels : La structure de base est ensuite modifiée en introduisant divers groupes fonctionnels pour améliorer son activité inhibitrice et ses capacités de pénétration cérébrale.

Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés

Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais elles impliquent probablement une mise à l'échelle du processus de synthèse en laboratoire avec des optimisations pour le rendement et la rentabilité.

Analyse Des Réactions Chimiques

HG-10-102-01 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et amino, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro et carbonyle, conduisant à la formation de dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes chloro et amino, conduisant à la formation de dérivés substitués

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Biologie : this compound est utilisé pour étudier les fonctions biologiques de la LRRK2 et son rôle dans les voies de signalisation cellulaire. .

Médecine : Le composé est principalement utilisé dans la recherche sur la maladie de Parkinson pour étudier les effets de l'inhibition de la LRRK2 sur la progression de la maladie et pour développer de nouvelles stratégies thérapeutiques pour traiter la maladie

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité kinase de la LRRK2. Le composé se lie au site de liaison à l'ATP de la LRRK2, empêchant la phosphorylation de ses cibles en aval. Cette inhibition conduit à une réduction de la phosphorylation des protéines clés impliquées dans les voies de signalisation cellulaire, affectant finalement les processus cellulaires tels que l'autophagie et l'apoptose .

Les cibles moléculaires de this compound comprennent la LRRK2 sauvage et ses formes mutantes, en particulier la mutation G2019S. Le composé inhibe également MNK2 et MLK1, bien qu'avec une puissance inférieure .

Comparaison Avec Des Composés Similaires

HG-10-102-01 est unique en termes de sa puissance élevée, de sa sélectivité et de ses capacités de pénétration cérébrale par rapport à d'autres inhibiteurs de la LRRK2. Les composés similaires comprennent :

This compound se distingue par sa capacité à inhiber efficacement les formes sauvages et mutantes de la LRRK2, en particulier la mutation G2019S, et par ses capacités de pénétration cérébrale supérieures .

Propriétés

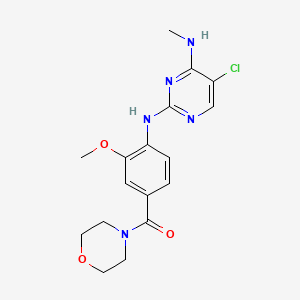

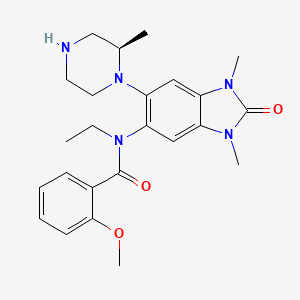

IUPAC Name |

[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOZZZLKJKCCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does HG-10-102-01 interact with its target and what are the downstream effects?

A: this compound acts as a potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), both in its wild-type form and the G2019S mutant form. [] This kinase is implicated in the pathogenesis of Parkinson's disease (PD). The compound effectively inhibits the phosphorylation of Ser910 and Ser935 residues on LRRK2, even at low micromolar concentrations. [] This inhibition is significant as elevated LRRK2 activity is linked to PD development.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications impact its properties?

A: Researchers have explored modifications to the this compound structure to enhance its properties, particularly its ability to cross the blood-brain barrier (BBB), a major obstacle for many CNS drugs. [] By linking the terminal nitrogen atoms of this compound with alkyl chains of varying lengths, they created macrocyclic molecules. [] This modification, guided by 3D-QSAR models, resulted in several derivatives with improved BBB permeability while retaining nanomolar inhibitory potency against LRRK2. []

Q3: What in vitro and in vivo studies have been conducted on this compound?

A: this compound has demonstrated potent inhibition of LRRK2 phosphorylation in cellular assays. [] Furthermore, it effectively inhibits LRRK2 activity in vivo. Notably, it can inhibit the phosphorylation of Ser910 and Ser935 in the mouse brain following intraperitoneal administration. [] This brain penetrance makes it a promising candidate for further development as a PD therapeutic. Further research, including detailed pharmacological profiling and assessments of its effectiveness in relevant PD models, are ongoing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(3,5-dimethylpiperazin-1-yl)-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide;hydrochloride](/img/structure/B607872.png)

![(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One](/img/structure/B607877.png)